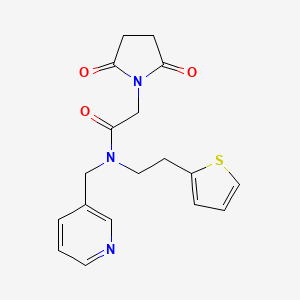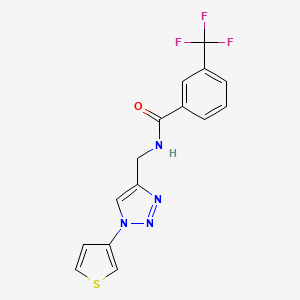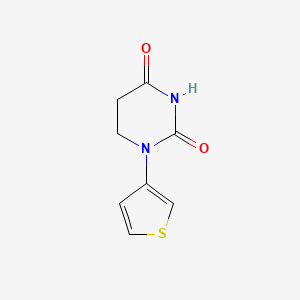
5-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Fluorinated Hetero- and Carbocycle Synthesis
5-Fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one plays a role in the synthesis of ring-fluorinated hetero- and carbocycles. The properties of fluorine are leveraged in cyclizations involving β,β-difluorostyrenes, leading to high-yield production of fluorinated indole, benzo[b]furan, and benzo[b]thiophene (Ichikawa et al., 2002).
Antidepressant Drug Candidate
The compound facilitates 5-HT neurotransmission and was developed as an antidepressant drug candidate. The large-scale, chromatography-free preparation of this compound has been optimized for safer and more efficient production (Anderson et al., 1997).
Radiopharmaceutical Development
This compound has been synthesized for use in radiopharmaceuticals, particularly in post-stroke neuroprotection. It has been used in biodistribution studies in rodents, highlighting its potential in medical imaging and therapy (Dischino et al., 2003).
Serotonin (5-HT) Receptor Studies
The compound has been studied for its role as a presynaptic autoreceptor in guinea pigs, contributing significantly to research in neuropharmacology and the understanding of serotonin receptors (Pullar et al., 2004).
Antitumor Activities
Studies have shown that derivatives of this compound exhibit antitumor activities, particularly against certain cell lines, suggesting its potential in cancer research and treatment (Houxing, 2009).
Antituberculosis Activity
Derivatives of this compound have been evaluated for their antituberculosis activity, contributing to the development of new treatments for tuberculosis (Karalı et al., 2007).
Antiviral Activity
Certain derivatives have shown significant activity against viruses like the bovine viral diarrhea virus (BVDV) and hepatitis C virus (HCV), indicating their potential in antiviral drug development (Ivachtchenko et al., 2015).
Natural Dye and Drug Applications
It has been identified in various bacterial species and exhibits a range of biological behaviors, making it a candidate for applications in textiles, medicine, and cosmetics. Its therapeutic properties, including anticancer and antibiotic actions, have been studied (Ishani et al., 2021).
Electronic Structure and Solvation Studies
Research into the electronic structure and solvation properties of related compounds contributes to a better understanding of their chemical behavior, useful in various scientific applications (Robinson et al., 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
5-fluoro-3-hydroxy-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3,7,11H,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDTZHMQTYEJQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(C(=O)N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
259252-13-6 |
Source


|
| Record name | 5-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2365168.png)
![N-[2-(3-Methoxyphenyl)-1-phenylethyl]but-2-ynamide](/img/structure/B2365170.png)

![4-methoxy-6-oxo-1-phenyl-N-(7-oxaspiro[3.5]nonan-1-yl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2365174.png)


![1-(3-Methylthiophen-2-yl)-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B2365181.png)

![(4S,1R)-4-benzimidazolyl-7,8-dioxabicyclo[3.2.1]octan-2-one](/img/structure/B2365183.png)
![3,5-dibromo-1-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,2,4-triazole](/img/structure/B2365184.png)
![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2365186.png)


